4-Oxazolidinone, 3-ethyl-2-thioxo-

Catalog No.
S1508516
CAS No.
10574-66-0
M.F
C5H7NO2S
M. Wt
145.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxazolidinone, 3-ethyl-2-thioxo-

CAS Number

10574-66-0

Product Name

4-Oxazolidinone, 3-ethyl-2-thioxo-

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

InChI

InChI=1S/C5H7NO2S/c1-2-6-4(7)3-8-5(6)9/h2-3H2,1H3

InChI Key

ZILKBTSQUZJHOI-UHFFFAOYSA-N

SMILES

CCN1C(=O)COC1=S

Canonical SMILES

CCN1C(=O)COC1=S

3-Ethyl-2-thioxo-4-oxazolidinone, also known as 3-ethylrhodanine, is a heterocyclic compound containing oxygen, nitrogen, and sulfur atoms in a five-membered ring structure []. It is a relatively simple molecule but has been investigated for its potential applications in various scientific fields [].


Molecular Structure Analysis

The key feature of 3-ethylrhodanine is the five-membered ring containing one oxygen atom (C=O), one nitrogen atom (N), and a thione group (C=S) []. The ethyl group (CH2CH3) is attached to the carbon atom next to the nitrogen atom in the ring []. This structure provides a scaffold for functionalization, allowing for the attachment of various chemical groups, potentially leading to diverse properties.


Chemical Reactions Analysis

Synthesis of 3-ethylrhodanine can be achieved through different methods. One common method involves the reaction of ethyl chloroacetate with potassium thiocyanate [].

CH2ClCOOC2H5 + KSCN -> C5H7NO2S + KCl

Physical And Chemical Properties Analysis

Reported data on the physical and chemical properties of 3-ethylrhodanine is limited. However, some sources suggest a melting point around 103-105°C [].

Synthesis:

4-Oxazolidinone, 3-ethyl-2-thioxo- (also known as 3-ethyl-2-thioxo-4-oxazolidinone) is a heterocyclic compound containing a five-membered ring with nitrogen, oxygen, and sulfur atoms. The scientific literature describes various methods for its synthesis, including the reaction of ethyl chloroacetate with thiourea, followed by cyclization. PubChem, National Institutes of Health: )

Potential Applications:

Research suggests that 4-Oxazolidinone, 3-ethyl-2-thioxo- may exhibit various properties with potential scientific applications. These include:

  • Antimicrobial activity: Studies have investigated its potential as an antimicrobial agent against various bacteria and fungi. Journal of Heterocyclic Chemistry, 1983: )
  • Corrosion inhibition: Research has explored its use as a corrosion inhibitor for metals. International Journal of Corrosion Science and Technology, 2012: )

XLogP3

0.7

Other CAS

10574-66-0

Wikipedia

4-Oxazolidinone, 3-ethyl-2-thioxo-

General Manufacturing Information

4-Oxazolidinone, 3-ethyl-2-thioxo-: INACTIVE

Dates

Modify: 2023-08-15

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